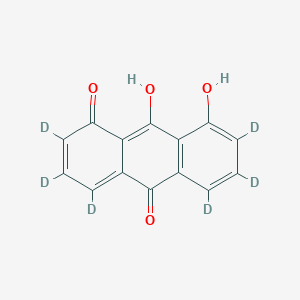

Danthron-d6

Description

Contextualization of Anthraquinone (B42736) Derivatives in Scientific Inquiry

Anthraquinones are a large class of aromatic organic compounds based on the anthracene (B1667546) skeleton. utsouthwestern.edubham.ac.ukclearsynth.comnih.gov These compounds are widely distributed in nature and can also be synthesized. utsouthwestern.edubham.ac.ukclearsynth.comnih.gov They have been the subject of extensive scientific investigation due to their diverse biological activities and applications.

Historically, certain anthraquinone derivatives have been used as colorants and laxatives. researchgate.netmedchemexpress.com More recently, research has uncovered a broader range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. utsouthwestern.edubham.ac.ukclearsynth.comnih.gov This has led to increased interest in understanding their mechanisms of action, metabolism, and pharmacokinetics.

Significance of Stable Isotope Labeling in Mechanistic and Analytical Chemistry

Stable isotope labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological pathways. utsouthwestern.edunih.govresearchgate.net By replacing one or more atoms in a molecule with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can distinguish the labeled molecules from their unlabeled counterparts. utsouthwestern.edunih.govresearchgate.net

In analytical chemistry, stable isotope-labeled compounds are invaluable as internal standards in mass spectrometry-based quantification. utsouthwestern.edunih.govresearchgate.net Because they have nearly identical chemical and physical properties to the analyte of interest, they can be used to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. utsouthwestern.edunih.govresearchgate.net

In mechanistic studies, stable isotopes can help elucidate reaction pathways and enzyme mechanisms. The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, can provide insights into bond-breaking steps in a reaction mechanism.

Rationale for Deuterated Analogs in Comprehensive Research Frameworks

Deuterated analogs, such as Danthron-d6, are particularly useful in several research contexts. The primary application of this compound is as an internal standard for the quantitative analysis of Danthron (B1669808) in complex matrices like biological fluids and tissues. researchgate.netmedchemexpress.com Its increased mass allows it to be distinguished from the non-deuterated form by a mass spectrometer, while its similar chromatographic behavior ensures that it experiences similar matrix effects and extraction efficiencies.

Furthermore, deuterated compounds can be used to study the metabolism of drugs and other xenobiotics. By administering a deuterated version of a compound, researchers can track its metabolic fate and identify its metabolites using mass spectrometry. This information is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound.

The following table summarizes the primary research applications of deuterated analogs like this compound:

| Research Application | Description |

| Internal Standard in Mass Spectrometry | Used for accurate quantification of the non-deuterated analyte by correcting for variations in sample processing and instrument response. |

| Metabolic Studies | Allows for the tracing of metabolic pathways and the identification of metabolites. |

| Pharmacokinetic Analysis | Facilitates the study of a compound's absorption, distribution, metabolism, and excretion (ADME). |

| Kinetic Isotope Effect Studies | Provides insights into reaction mechanisms by observing changes in reaction rates upon deuteration. |

Structure

3D Structure

Properties

Molecular Formula |

C14H8O4 |

|---|---|

Molecular Weight |

246.25 g/mol |

IUPAC Name |

2,3,4,5,6,7-hexadeuterio-8,9-dihydroxyanthracene-1,10-dione |

InChI |

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15,18H/i1D,2D,3D,4D,5D,6D |

InChI Key |

FPNBCZGLFLEZSK-MZWXYZOWSA-N |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)C(=C3C(=C(C(=C(C3=O)[2H])[2H])[2H])C2=O)O)[2H] |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C3C(=O)C=CC=C3C2=O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment of Danthron D6

Methodologies for the Preparation of Deuterated Anthraquinones

The introduction of deuterium (B1214612) into the anthraquinone (B42736) scaffold can be achieved through several synthetic routes. These methods generally fall into two categories: direct hydrogen-deuterium exchange on a pre-formed anthraquinone ring or the de novo construction of the ring system from deuterated precursors.

Chemical Synthesis Approaches for Danthron-d6

The chemical synthesis of deuterated anthraquinones, including this compound, relies on established organic reactions adapted for isotopic labeling. The choice of method often depends on the desired position of the deuterium atoms and the required isotopic enrichment.

One common strategy is acid-catalyzed hydrogen-deuterium (H/D) exchange . In this approach, the parent compound, Danthron (B1669808), is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), or heated in a deuterated solvent like D₂O with a suitable catalyst. cdnsciencepub.com The acidic conditions facilitate the electrophilic substitution of aromatic protons with deuterons. However, this method can sometimes lead to a mixture of partially and fully deuterated products and may not be suitable for anthraquinones with acid-sensitive functional groups. cdnsciencepub.com

A more specific method involves the synthesis from deuterated precursors . This bottom-up approach offers greater control over the location of the deuterium atoms. For instance, a Diels-Alder cycloaddition reaction between a deuterated naphthoquinone and a suitable diene can be employed to construct the central ring system. nih.govrsc.org This method is highly versatile for creating specifically labeled anthraquinones. rsc.org Another route involves the reaction of a deuterated halogenated benzene (B151609) with an enolate to form the deuterated anthracene (B1667546) skeleton, which can then be oxidized to the corresponding anthraquinone. google.com

The hydrolysis of organometallic intermediates with heavy water (D₂O) is another effective technique. This involves converting the target C-H bonds to C-metal bonds (e.g., C-Li), followed by quenching with D₂O. This method has been successfully used for the synthesis of deuterated anthracenes, achieving high isotopic purities of over 97%. cdnsciencepub.com

Table 1: Chemical Synthesis Methods for Deuterated Anthraquinones

| Synthesis Method | Description | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| H/D Exchange | Direct replacement of hydrogen with deuterium on the anthraquinone core. cdnsciencepub.com | D₂SO₄, D₂O, p-toluenesulfonic acid-d. cdnsciencepub.com | Simple procedure with the parent compound as starting material. | Can result in incomplete deuteration and by-products; not suitable for sensitive molecules. cdnsciencepub.com |

| Synthesis from Deuterated Precursors | Building the anthraquinone skeleton using smaller, pre-deuterated molecules. cdnsciencepub.comnih.gov | Deuterated naphthoquinones, deuterated dienes, deuterated benzene derivatives. rsc.orggoogle.com | High control over label position; yields specifically labeled isomers. rsc.org | Requires multi-step synthesis; deuterated starting materials can be costly. cdnsciencepub.com |

| Hydrolysis of Organometallic Intermediates | Formation of a lithio or magnesium derivative followed by quenching with heavy water. cdnsciencepub.com | n-Butyl lithium, D₂O. cdnsciencepub.com | Can achieve very high isotopic purity (>97%). cdnsciencepub.com | Preparation of the organometallic intermediate can be challenging. cdnsciencepub.com |

Biocatalytic and Microbial Synthesis Considerations for Isotopic Incorporation

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing isotopically labeled compounds. These approaches leverage the enzymatic machinery of microorganisms to perform specific chemical transformations.

The biosynthesis of anthraquinones in fungi and bacteria proceeds via the polyketide pathway . nih.gov The core structure is assembled by a non-reducing polyketide synthase (nrPKS) from acetate (B1210297) starter units. nih.govresearchgate.net By feeding a culture of an anthraquinone-producing microorganism, such as certain species of Aspergillus or Streptomyces, with deuterated acetate in the fermentation medium, the deuterium labels can be incorporated into the final anthraquinone product. nih.govacs.org

Another strategy involves biotransformation , where a precursor molecule is converted into a more complex product by a whole-cell or isolated enzyme system. mdpi.com For instance, engineered Escherichia coli strains overexpressing specific glycosyltransferase or other modifying enzymes can be used. mdpi.comnih.gov By supplying Danthron and conducting the biotransformation in a medium containing heavy water (D₂O), enzymes can catalyze H/D exchange at specific, accessible positions on the molecule. Enzymes like cytochrome P450s are known to be involved in the modification of anthraquinone structures and could potentially be harnessed for deuteration. acs.org

Table 2: Biocatalytic and Microbial Isotopic Labeling Strategies

| Approach | Description | Organism/Enzyme Type | Deuterium Source | Key Considerations |

|---|---|---|---|---|

| De Novo Biosynthesis | Incorporation of labels during the assembly of the anthraquinone skeleton. nih.gov | Fungi (Aspergillus sp.), Bacteria (Streptomyces sp.) using Polyketide Synthase. researchgate.netacs.org | Deuterated acetate or other small molecule precursors. | Yield depends on the efficiency of precursor uptake and incorporation by the microbe. |

| Biotransformation | Enzymatic modification of the parent Danthron molecule. mdpi.com | Engineered E. coli, Isolated enzymes (e.g., Cytochrome P450s, Glycosyltransferases). acs.orgnih.gov | Heavy water (D₂O) as solvent, deuterated co-factors. | Reaction specificity is high, but enzyme stability and activity must be optimized. |

Isotopic Purity Assessment and Characterization of Synthesized this compound

Following synthesis, rigorous analytical characterization is essential to confirm the molecular structure, determine the degree of deuteration (isotopic purity), and identify the positions of the deuterium atoms. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI), is a primary tool for assessing isotopic purity. researchgate.netnih.gov By comparing the mass spectra of the deuterated compound and its non-labeled analog, the mass shift corresponding to the number of incorporated deuterium atoms can be confirmed. researchgate.net The relative abundances of the different isotopolog ions (e.g., d0 to d6) in the mass spectrum allow for the calculation of the isotopic enrichment, which for many applications needs to be ≥98 atom% D. benchchem.com Tandem mass spectrometry (MS/MS) can further help in localizing the deuterium atoms by analyzing the fragmentation patterns of the molecule. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive information on the location of the deuterium labels. In ¹H NMR (proton NMR) spectroscopy, the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the spectrum. By comparing the ¹H NMR spectrum of this compound with that of unlabeled Danthron, the specific sites of deuteration can be identified. ²H NMR (deuterium NMR) can also be used to directly observe the signals from the incorporated deuterium atoms. Furthermore, ¹³C NMR can show changes in carbon signal patterns due to the coupling effects of adjacent deuterium atoms. researchgate.netscispace.com

Other spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman Spectroscopy can also support characterization. The substitution of hydrogen with the heavier deuterium isotope causes a shift in the vibrational frequencies of C-D bonds compared to C-H bonds, which can be observed in the IR and Raman spectra. researchgate.net

Table 3: Analytical Methods for Characterization of this compound

| Analytical Technique | Information Obtained | Details |

|---|---|---|

| Mass Spectrometry (MS/HRMS) | Molecular weight confirmation, isotopic purity, number of deuterium atoms. researchgate.netnih.gov | ESI-MS provides the mass-to-charge ratio. The distribution of isotopolog peaks is used to calculate the percentage of isotopic enrichment. researchgate.net |

| Tandem MS (MS/MS) | Location of deuterium labels. nih.gov | Fragmentation of the parent ion helps to determine on which part of the molecule the deuterium atoms are located. mdpi.com |

| Proton NMR (¹H NMR) | Definitive location of deuterium atoms. researchgate.net | Signals corresponding to protons that have been replaced by deuterium disappear from the spectrum. |

| Carbon-13 NMR (¹³C NMR) | Confirms structure and deuteration sites. scispace.com | The multiplicity of carbon signals changes due to C-D coupling, confirming adjacent deuterium atoms. |

| FTIR/Raman Spectroscopy | Confirms C-D bond formation. researchgate.net | Observes the characteristic vibrational frequencies of C-D bonds, which differ from C-H bonds. researchgate.net |

Advanced Analytical Characterization of Danthron D6

Mass Spectrometry-Based Characterization of Danthron-d6 and its Derivatives

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, offering unparalleled sensitivity and specificity. The six-dalton mass shift between Danthron (B1669808) (m/z 240.04) and this compound (m/z 246.07) provides a clear distinction, enabling its use as an internal standard for the unambiguous identification and quantification of Danthron in various samples. benchchem.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. By providing highly accurate mass measurements, HRMS distinguishes between compounds with the same nominal mass but different elemental formulas. This capability is crucial for verifying the successful deuteration of the Danthron molecule and ensuring the integrity of the isotopic label. hilarispublisher.commdpi.com The high mass accuracy of HRMS can lead to a unique molecular formula, especially when combined with fragmentation data and isotope ratios. hilarispublisher.com

A study utilizing high-resolution quadrupole time-of-flight electrospray ionization mass spectrometry (HR-QTOF ESI/MS) was able to confirm the structure of rhamnosylated anthraquinone (B42736) derivatives, demonstrating the power of this technique in characterizing complex molecules. jmb.or.kr The ability of HRMS to provide such precise data improves both the quantity and quality of analytical results compared to unit mass resolution spectrometry. hilarispublisher.com

Table 1: Theoretical and Observed Mass Data for Danthron and this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Danthron | C₁₄H₈O₄ | 240.042259 chemspider.com |

| This compound | C₁₄H₂D₆O₄ | 246.0799 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, precursor ions of this compound are selected and fragmented through collision-induced dissociation (CID) or other methods. The resulting product ions are then analyzed to map the fragmentation pathways. This information is vital for confirming the location of the deuterium (B1214612) labels on the Danthron scaffold and for developing highly specific quantitative methods. najah.edunih.gov The enhanced selectivity of MS/MS, particularly with techniques like MS3, improves assay precision and the limit of quantification. najah.edu

While specific fragmentation data for this compound is not widely published, the general fragmentation of anthraquinones involves characteristic losses of CO and other small neutral molecules. The mass shifts observed in the fragment ions of this compound compared to its non-deuterated counterpart would definitively pinpoint the positions of the deuterium atoms.

Quantitative Mass Spectrometry Method Development for this compound as an Internal Standard

Deuterated compounds like this compound are ideal internal standards for quantitative mass spectrometry assays. caymanchem.com The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. citeline.comthermofisher.com Methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilize this compound to quantify Danthron in various biological and environmental matrices. najah.edunih.gov

In a typical workflow, a known amount of this compound is added to the sample before extraction. The ratio of the signal from the analyte (Danthron) to the signal from the internal standard (this compound) is then used to calculate the concentration of Danthron in the original sample. This approach has been successfully applied to the quantification of various compounds, including opiates and nitrosamines, in complex samples. citeline.comnih.gov

Application of Isotope Ratio Mass Spectrometry in this compound Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry that measures the relative abundance of isotopes with extremely high precision. wikipedia.orgthermofisher.com While typically used for studying natural isotopic variations, IRMS can also be applied to studies involving isotopically labeled compounds like this compound. mdpi.comnih.gov By precisely measuring the isotope ratio of a sample, IRMS can provide insights into the origin, and metabolic fate of the compound. mdpi.com Although direct applications of IRMS to this compound are not extensively documented, the technique holds potential for advanced metabolic studies and for verifying the isotopic enrichment of the synthesized standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment of this compound

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for assigning the structure of this compound. rsc.orghumic-substances.org The ¹H NMR spectrum provides information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. scienceopen.com

For this compound, the absence of signals in the aromatic region of the ¹H NMR spectrum, where the protons of unlabeled Danthron would appear, confirms the successful substitution of hydrogen with deuterium. The ¹³C NMR spectrum of this compound would be very similar to that of Danthron, although the signals for the deuterated carbons may show small upfield shifts and appear as multiplets due to carbon-deuterium coupling. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to further confirm the structural assignments by correlating the ¹H and ¹³C signals. scienceopen.comasm.org The use of deuterated solvents like DMSO-d6 is common for NMR analysis. researchgate.netnih.govmdpi.comelifesciences.org

Table 2: Representative NMR Chemical Shift Data for Anthraquinone Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 6.5 - 8.5 | Aromatic protons |

| ¹H | ~12-13 | Hydrogen-bonded hydroxyl protons amazonaws.com |

| ¹³C | 110 - 160 | Aromatic and quinone carbons |

| ¹³C | ~180-190 | Carbonyl carbons amazonaws.com |

Note: The specific chemical shifts for this compound would be influenced by the deuteration and the solvent used.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Deuterated Anthraquinones

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgyoutube.com In the context of this compound, a COSY spectrum would be used to confirm the absence of correlations to the deuterated positions. For any remaining protons on the aromatic rings, COSY would show cross-peaks indicating their connectivity, helping to assign their positions relative to the deuterated sites.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com This technique is definitive for confirming deuteration. The carbon atoms in this compound that are bonded to deuterium will lack the corresponding cross-peak in the HSQC spectrum, which would be present for the non-deuterated Danthron. This absence of a one-bond correlation (¹J-CH) is a clear indicator of successful isotopic labeling.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): Both NOESY and ROESY experiments identify nuclei that are close in space, not necessarily connected through bonds. princeton.edu They rely on the Nuclear Overhauser Effect (NOE), which is a through-space interaction. These techniques can provide information about the three-dimensional structure and conformation of the molecule. For a relatively planar molecule like this compound, these experiments can confirm the proximity of substituents on the anthraquinone core.

The following table summarizes the primary application of each 2D NMR technique in the analysis of this compound.

Table 1: Application of 2D NMR Techniques for this compound Characterization

| Technique | Correlation Type | Primary Application for this compound |

|---|---|---|

| COSY | ¹H-¹H through 2-3 bonds | Confirms coupling network of remaining protons and verifies absence of protons at deuterated positions. |

| HSQC | ¹H-¹³C through 1 bond | Directly confirms deuteration by showing the absence of signals for C-D bonds. wikipedia.orgyoutube.com |

| HMBC | ¹H-¹³C through 2-4 bonds | Elucidates the carbon skeleton by establishing long-range connectivity from remaining protons to deuterated and non-deuterated carbons. youtube.com |

| NOESY/ROESY | ¹H-¹H through space | Confirms spatial proximity of protons and substituents on the aromatic rings. princeton.edu |

Deuterium (²H) NMR Applications for Positional Isotope Characterization in this compound

Deuterium (²H) NMR spectroscopy is a direct and unambiguous method for characterizing deuterated compounds. magritek.com It specifically detects the deuterium nuclei, providing information on the number and location of the isotopic labels. sigmaaldrich.com While ²H NMR has a similar chemical shift range to proton (¹H) NMR, the signals are typically broader. magritek.com The primary application of ²H NMR in the analysis of this compound is to verify the effectiveness of the deuteration process and to confirm the exact positions of the deuterium atoms. magritek.com

In a ²H NMR spectrum of this compound, signals will appear at chemical shifts corresponding to the deuterated positions on the anthraquinone ring. The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the same positions, allowing for straightforward spectral interpretation by comparing with the known ¹H NMR spectrum of non-deuterated Danthron. sigmaaldrich.com The integration of the ²H NMR signals can be used to determine the level of deuterium enrichment at each labeled site. The absence of signals in the ¹H NMR spectrum at corresponding positions, coupled with the appearance of signals in the ²H NMR spectrum, provides conclusive evidence of successful site-specific deuteration. magritek.com

The following table outlines the expected ²H NMR data for this compound, assuming deuteration at all aromatic positions except for the hydroxyl-bearing carbons.

Table 2: Hypothetical ²H NMR Data for Positional Isotope Characterization of this compound

| Deuterated Position | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2, C-7 | ~7.8-8.0 | Corresponds to the H-2/H-7 proton signals in Danthron, deshielded by the adjacent carbonyl group. |

| C-3, C-6 | ~7.6-7.8 | Corresponds to the H-3/H-6 proton signals in Danthron. |

| C-4, C-5 | ~7.2-7.4 | Corresponds to the H-4/H-5 proton signals, adjacent to the hydroxyl group. |

Chromatographic Separations in this compound Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound and Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds in complex mixtures. ijraset.com For this compound, HPLC is essential for assessing its purity, separating it from its non-deuterated analog and other impurities, and for profiling its metabolites in biological matrices. nih.gov The successful identification of drug metabolites by HPLC requires careful optimization of the chromatographic separation to achieve good resolution of each component. nih.gov

A common approach for the analysis of anthraquinones is reversed-phase HPLC. researchgate.net This method typically employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities, such as this compound and its more polar hydroxylated metabolites. Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, as the anthraquinone chromophore absorbs strongly in the visible and UV regions. For metabolite identification, coupling the HPLC system to a mass spectrometer (HPLC-MS) is the preferred method, as it provides structural information on the separated components. nih.gov

A representative HPLC method for the analysis of this compound is detailed in the table below.

Table 3: Representative HPLC Method for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of anthraquinones. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic solvent to elute compounds from the column. |

| Gradient | 5% B to 95% B over 20 minutes | Separates compounds based on polarity; this compound elutes later than its more polar metabolites. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV-Vis at 254 nm and 430 nm | 254 nm for general aromatic detection and ~430 nm for the specific anthraquinone chromophore. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for this compound Purity Assessment

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the rapid purity assessment of chemical compounds. ub.edu HPTLC offers superior separation efficiency and sensitivity compared to conventional TLC due to the use of plates with smaller, more uniform particles. sigmaaldrich.com These methods are particularly useful for the quality control of this compound, allowing for a quick visual comparison against a reference standard of non-deuterated Danthron to check for isotopic purity and the presence of other impurities. ljmu.ac.uk

For the analysis of anthraquinones like this compound, silica (B1680970) gel plates are typically used as the stationary phase. ljmu.ac.uk A non-polar mobile phase is developed to separate the compounds based on their differential adsorption to the silica. After development, the spots are visualized under UV light (typically at 254 nm or 366 nm) where anthraquinones are readily detectable. The retention factor (Rf value) of this compound would be expected to be virtually identical to that of Danthron, but the technique can effectively separate it from impurities with different polarities. HPTLC, with its greater resolving power, is particularly suited for detecting trace impurities. cabr.ie

The table below compares the features of TLC and HPTLC for the purity assessment of this compound.

Table 4: Comparison of TLC and HPTLC for this compound Purity Assessment

| Feature | Thin-Layer Chromatography (TLC) | High-Performance Thin-Layer Chromatography (HPTLC) |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates | Finer particle silica gel 60 F₂₅₄ plates for higher resolution. sigmaaldrich.com |

| Mobile Phase | e.g., Hexane:Ethyl Acetate (B1210297) (8:2 v/v) | Similar to TLC, but optimized for better separation. |

| Application | Manual spotting | Automated, precise band application. cabr.ie |

| Resolution | Lower, suitable for basic purity checks. | Higher, capable of separating closely related impurities. sigmaaldrich.com |

| Sensitivity | Lower | Higher, allows for detection of trace impurities. |

| Primary Use | Quick, qualitative check for major impurities. | Quantitative purity assessment and stability studies. cabr.ie |

Complementary Spectroscopic Techniques in this compound Elucidation

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. masterorganicchemistry.com It is a powerful tool for identifying functional groups present in a molecule, as different bonds vibrate at characteristic frequencies. slideshare.netresearchgate.net For this compound, IR spectroscopy serves as a complementary technique to confirm the presence of key functional groups and to verify the incorporation of deuterium through the analysis of specific vibrational modes. lmaleidykla.lt

The table below presents a comparison of key experimental IR vibrational modes for Danthron and the theoretically expected shifts for this compound.

Table 5: Comparison of Experimental IR Vibrational Frequencies for Danthron and Expected Frequencies for this compound

| Vibrational Mode | Experimental Frequency (Danthron) (cm⁻¹) lmaleidykla.lt | Expected Frequency Range (this compound) (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | 3385 | ~3385 | Stretching of the hydroxyl groups. |

| C-H Stretch (Aromatic) | 3071 | Absent/Reduced | Stretching of the C-H bonds on the aromatic ring. |

| C-D Stretch (Aromatic) | Not Applicable | ~2200-2300 | Stretching of the C-D bonds, confirming deuteration. |

| C=O Stretch | 1674 | ~1674 | Stretching of the quinone carbonyl groups. |

| C=O Stretch (H-bonded) | 1629 | ~1629 | Stretching of carbonyl groups with intramolecular hydrogen bonds. |

| C-C Stretch (Ring) | 1589 | ~1589 | Aromatic ring skeletal vibrations. |

| C-H In-Plane Bend | 1167 | Absent/Reduced | In-plane bending of aromatic C-H bonds. |

| C-D In-Plane Bend | Not Applicable | ~800-900 | In-plane bending of aromatic C-D bonds. |

| C-O Stretch (Phenolic) | 1321 | ~1321 | Stretching of the phenolic C-O bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For Danthron and its deuterated isotopologue, this compound, this method provides insight into the energy differences between electronic ground and excited states, which are characteristic of its anthraquinone chromophore. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are directly related to the molecule's electronic structure.

The UV-Vis spectrum of anthraquinone derivatives, such as Danthron, is generally characterized by several absorption bands in the wavelength range of 220–450 nm. nih.gov These bands correspond to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions are typically more intense and appear at shorter wavelengths, while the lower-energy n → π* transitions, involving the non-bonding electrons of the carbonyl groups, are observed at longer wavelengths. nih.govresearchgate.net

Experimental studies on Danthron dissolved in methanol have consistently identified several key absorption maxima. mdpi.comlmaleidykla.lt A strong absorption band is typically observed in the visible region around 430 nm, which is responsible for the compound's orange color. mdpi.comnih.gov Additional, more intense bands are found in the UV region. mdpi.com

Theoretical calculations using methods such as Density Functional Theory (DFT) have been employed to correlate the experimental spectra with specific electronic transitions. lmaleidykla.ltlmaleidykla.lt These computational studies support the assignment of the observed absorption bands and provide a deeper understanding of the molecule's electronic behavior. For instance, calculations on Danthron have shown good correlation between the theoretical and experimental UV-Vis spectra. lmaleidykla.ltscispace.com The visible band around 430 nm is identified as a charge-transfer (CT) band, which is a characteristic feature of anthraquinone derivatives. psu.edu

The electronic spectrum of Danthron in methanol exhibits distinct absorption peaks. The data compiled from various experimental sources is presented below.

Table 1: Experimental UV-Vis Absorption Maxima of Danthron in Methanol

| λmax (nm) | Reference |

|---|---|

| 223 | mdpi.com |

| 252 | mdpi.com |

| 282 | mdpi.com |

| 430 | mdpi.comnih.gov |

This interactive table summarizes the key absorption peaks observed for the parent compound, Danthron. The data is crucial for understanding the electronic transitions inherent to the this compound molecular structure.

The absorption bands below 300 nm are assigned to π→π* transitions within the aromatic system. nih.govpsu.edu The prominent band at approximately 430 nm is attributed to an intramolecular charge transfer transition, likely involving the promotion of an electron from a non-bonding orbital of the hydroxyl group to a π* orbital of the anthraquinone core, a transition that is significantly influenced by the substituent groups. nih.govresearchgate.net The nature and position of substituents on the anthraquinone skeleton strongly affect the position and intensity of these absorption bands. nih.gov

Mechanistic Investigations Utilizing Danthron D6

Elucidation of Biotransformation Pathways of Danthron (B1669808) using Danthron-d6 Tracers

Deuterium-labeled molecules are invaluable for metabolite tracking and identification. benchchem.comnih.gov The deuterium (B1214612) label typically persists through metabolic transformations, allowing researchers to differentiate drug-derived metabolites from endogenous molecules using mass spectrometry. mdpi.combenchchem.com This approach provides a clear and unambiguous way to follow the metabolic fate of a parent drug.

The biotransformation of xenobiotics like Danthron is primarily carried out by enzyme systems such as the Cytochrome P450 (CYP) family and UDP-glucuronosyltransferases (UGTs). tandfonline.compmhealthnp.com In vitro systems, utilizing components like human liver microsomes which are rich in these enzymes, are standard models for predicting metabolic clearance and identifying key metabolic routes. tandfonline.comnih.gov

The use of this compound in such in vitro assays allows for precise investigation of its metabolism. For example, Danthron is known to interact with the Cytochrome P450 reductase (CPR), an essential electron donor for CYP enzymes. nih.gov By incubating this compound in human liver microsomes fortified with necessary cofactors, researchers can study the formation of deuterated oxidative metabolites, confirming the role of specific CYP isozymes. Similarly, its metabolism via UGT-catalyzed glucuronidation, a major pathway for phenolic compounds, can be traced by monitoring the formation of deuterated Danthron-glucuronide conjugates. tandfonline.com The known mass shift imparted by the deuterium atoms simplifies the detection and quantification of these metabolites by LC-MS/MS, even in a complex biological matrix. bioscientia.de

Metabolite identification (MetID) is crucial for understanding a drug's disposition and potential for producing active or reactive metabolites. wuxiapptec.com When this compound is used in metabolic studies, the resulting metabolites retain the deuterium label, creating a distinct isotopic signature. This signature allows mass spectrometry-based methods to easily distinguish drug-related material from background noise. nih.gov

Following incubation in a biological system (e.g., liver microsomes, hepatocytes), samples can be analyzed by high-resolution mass spectrometry. wuxiapptec.com The known metabolic pathways for anthraquinones include oxidation and conjugation. tandfonline.com Therefore, researchers would screen for deuterated versions of known Danthron metabolites, such as hydroxylated Danthron and its glucuronide or sulfate (B86663) conjugates. The presence of the d6-label confirms their origin from the administered test compound.

Table 1: Potential Deuterated Metabolites of this compound This table is illustrative and shows the expected deuterated metabolites based on known biotransformation pathways.

| Parent Compound | Potential Metabolite | Expected Form Using Tracer | Analytical Confirmation |

| Danthron | Hydroxy-danthron | Hydroxy-danthron-d5* | Mass shift corresponding to (O - H + D) |

| Danthron | Danthron-glucuronide | This compound-glucuronide | Mass shift corresponding to d6 label |

| Danthron | Danthron-sulfate | This compound-sulfate | Mass shift corresponding to d6 label |

*Note: The number of deuterium atoms may change if the site of metabolism is one of the labeled positions.

"Metabolic soft spots" are positions on a molecule that are particularly susceptible to metabolism, often leading to rapid clearance. wuxiapptec.com Deuterium labeling is a key strategy to identify and modify these spots. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. mdpi.com This difference in bond strength leads to the kinetic isotope effect (KIE), where the cleavage of a C-D bond by metabolic enzymes like CYPs is slower than the cleavage of a C-H bond. benchchem.com

By strategically placing deuterium atoms at various positions on the Danthron molecule, researchers can create different deuterated isotopologues. Comparing the metabolic rates of these compounds to the parent (unlabeled) Danthron allows for the pinpointing of metabolic soft spots. A significant decrease in the rate of metabolism for a specific deuterated analog indicates that the labeled position is a primary site of metabolic attack. This information is vital for designing new drug candidates with improved metabolic stability and longer half-lives. bioscientia.de

Application of this compound in Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, including those of enzyme-catalyzed reactions. gmu.edu It is measured as the ratio of the rate constant of a reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). gmu.edu

To measure the KIE for a Danthron-metabolizing enzyme, two parallel experiments would be conducted: one with standard Danthron and one with this compound. The rate of metabolite formation is measured for both reactions under identical conditions.

If a C-H bond at a labeled position is broken during the RDS, a primary KIE will be observed, where kH/kD is significantly greater than 1.

If the isotopic substitution is at a site that is not directly involved in bond breaking but undergoes a change in its environment (e.g., rehybridization) during the RDS, a smaller secondary KIE may be observed (kH/kD is slightly different from 1). gmu.edu

If kH/kD is equal to 1, it suggests that the C-H bond at the labeled position is not cleaved or significantly altered in the rate-determining step. gmu.edu

Table 2: Illustrative KIE Measurement for Danthron Metabolism This table presents hypothetical data to illustrate the calculation of a kinetic isotope effect.

| Substrate | Initial Reaction Rate (v₀) (µmol/min) | Rate Constant (k) (min⁻¹) | Kinetic Isotope Effect (kH/kD) |

| Danthron (H) | 0.50 | 0.10 | \multirow{2}{*}{4.0} |

| This compound (D) | 0.125 | 0.025 |

The results from KIE studies provide profound mechanistic insights. For the enzymatic metabolism of Danthron, a large primary KIE (typically 2-7 for C-H bond cleavage) would be strong evidence that hydrogen atom abstraction or a similar C-H bond-breaking event is the rate-limiting step of the reaction catalyzed by a CYP enzyme. gmu.edusnnu.edu.cn This helps to build a detailed picture of the chemical events occurring within the enzyme's active site.

Conversely, an inverse KIE (kH/kD < 1) can occur when a C-H bond becomes stiffer or more constrained in the transition state compared to the ground state. gmu.edu A secondary KIE (e.g., kH/kD ≈ 1.1-1.3) might suggest a change in hybridization from sp3 to sp2 at the labeled carbon, even if the C-H bond itself is not broken. snnu.edu.cn By using this compound, where multiple hydrogens are substituted, researchers can probe different positions on the molecule to deconstruct complex reaction mechanisms step-by-step, revealing critical details about transition states that are otherwise invisible. gmu.eduic.ac.uk

Degradation Pathways of this compound in Chemical and Environmental Contexts

Understanding the degradation of this compound is crucial for assessing its environmental fate and persistence. Both light-induced and biological processes contribute to its breakdown.

Photolytic and Oxidative Degradation Studies of this compound

Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor in the degradation of many organic compounds, including anthraquinones. diva-portal.org Photodegradation can occur through direct absorption of light energy by the molecule, leading to its excitation and subsequent chemical reaction, or indirectly through the action of reactive oxygen species (ROS) generated by other light-absorbing molecules in the environment. mdpi.com

Oxidative degradation, often initiated by photolysis, involves the reaction of this compound with oxidants like hydroxyl radicals. mdpi.com These highly reactive species can attack the aromatic rings and substituent groups of the Danthron molecule, leading to a cascade of reactions that can ultimately mineralize the compound to carbon dioxide and water. While specific studies on this compound are limited, research on related anthraquinone (B42736) compounds demonstrates that photolytic and oxidative processes are key degradation pathways. diva-portal.orgresearchgate.net For instance, studies on other pollutants show that UV radiation is a primary initiator for the breakdown of buoyant plastics in marine environments, leading to photo-oxidation. diva-portal.org

Microbial and Abiotic Degradation Mechanisms of this compound in Environmental Matrices

In soil and water, both microbial and non-biological (abiotic) processes contribute to the degradation of organic compounds. libretexts.org Microorganisms play a vital role in the environmental fate of industrial chemicals through biodegradation. libretexts.org Various bacterial and fungal species have evolved enzymatic machinery capable of breaking down complex aromatic structures like that of Danthron.

Abiotic degradation can involve reactions such as hydrolysis, although this is more significant for compounds with susceptible functional groups like esters or carbamates. libretexts.org For a relatively stable structure like Danthron, microbial degradation is often the more prominent pathway. Microorganisms can utilize Danthron as a carbon source, initiating degradation through enzymatic processes. researchgate.net These processes can involve initial steps like hydroxylation or ring cleavage, catalyzed by enzymes such as oxygenases. The specific degradation products and the rate of degradation will depend on the microbial community present and environmental conditions such as pH, temperature, and the availability of other nutrients. science.gov

Studies on the Interaction of this compound with Biological Macromolecules and Cellular Components

The biological activity of a compound is intrinsically linked to its interactions with cellular macromolecules. The use of this compound facilitates the study of these interactions due to the isotopic label.

Mechanistic Characterization of this compound Interaction with Nucleic Acids (e.g., DNA binding)

Many anthraquinone derivatives are known to interact with DNA, which is a primary mechanism for their cytotoxic and anti-cancer effects. inflibnet.ac.in These interactions can occur through several modes, including intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor or major grooves of the DNA. inflibnet.ac.inresearchgate.net These binding events can disrupt DNA replication and transcription, ultimately leading to cell death. inflibnet.ac.in

The specific binding mode and affinity are determined by the structure of the anthraquinone and the sequence of the DNA. researchgate.net Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly used to study these interactions. inflibnet.ac.in While direct studies on this compound are not extensively detailed in the provided results, the general principles of drug-DNA interactions suggest that it would bind to DNA, a phenomenon that can be more precisely traced using its deuterated form. inflibnet.ac.inthermofisher.com The interaction of xenobiotics with nucleic acids can alter their structure and genetic function. researchgate.net

Investigation of this compound Interactions with Protein Targets and Enzymes

Besides DNA, proteins are another major class of cellular targets for small molecules. Danthron and its derivatives can interact with a variety of proteins, including enzymes and transcription factors. researchgate.net For example, some anthraquinones are known to inhibit the activity of kinases, which are crucial enzymes in cell signaling pathways. researchgate.net The binding of a molecule like Danthron to a protein can alter the protein's conformation and, consequently, its function. googleapis.com

Isotopically labeled compounds such as this compound are particularly useful in identifying protein targets. googleapis.com By tracking the labeled compound within a cell or cell lysate, researchers can isolate and identify the proteins to which it binds. This is a critical step in elucidating the mechanism of action of a drug. For instance, Danthron has been reported to have an effect on glucose and lipid metabolism by activating AMPK. medchemexpress.com

Table 1: Potential Protein Interactions of Anthraquinone Derivatives

| Protein Class | Type of Interaction | Potential Effect |

|---|---|---|

| Kinases | Inhibition | Alteration of cell signaling pathways |

| Transcription Factors | Binding | Modulation of gene expression |

Cellular Uptake and Efflux Mechanisms of this compound in Model Systems

For a compound to exert its biological effects, it must first enter the cell. The mechanisms by which this compound crosses the cell membrane can be studied using cell culture models, such as Caco-2 cells, which are a model for the intestinal barrier. tandfonline.com Cellular uptake can occur through passive diffusion, where the molecule moves across the membrane down its concentration gradient, or through active transport, which involves membrane transporter proteins and requires energy.

Once inside the cell, compounds can also be actively removed by efflux pumps, such as P-glycoprotein. tandfonline.com These pumps are a major mechanism of multidrug resistance in cancer cells. The use of this compound allows for precise quantification of its uptake and efflux rates. Studies with related compounds have shown that factors like solubility and permeability play a significant role in their bioavailability. tandfonline.com For example, in vitro permeability assays are used to predict the intestinal absorption of compounds. tandfonline.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Danthron |

| Carbon dioxide |

| Hydroxyl radicals |

| Esters |

| Carbamates |

Applications of Danthron D6 in Systems Biology and Animal Model Research

Metabolic Flux Analysis (MFA) Using Danthron-d6 in Cell Culture Models

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. researchgate.net By introducing a labeled substrate, such as a deuterated compound, researchers can trace the path of the label through various metabolic pathways.

Quantitative Assessment of Carbon and Deuterium (B1214612) Fluxes in Cellular Metabolism

In a hypothetical scenario using this compound, the deuterium labels would act as tracers. As the cells metabolize the compound, the deuterium atoms would be incorporated into various metabolites. By measuring the distribution of these isotopes in downstream products, it would be theoretically possible to quantify the flux through specific metabolic pathways. This approach, often utilizing techniques like mass spectrometry, allows for a detailed understanding of cellular metabolism under different conditions. nih.govnih.gov

Tracing Biosynthetic and Catabolic Pathways with this compound

Theoretically, if this compound were to be metabolized through known biosynthetic or catabolic pathways, the deuterium label would allow researchers to follow its transformation. This could reveal the interconnectedness of different metabolic routes and how they are regulated. Stable isotope tracers are instrumental in elucidating complex metabolic networks in various cell culture models. nsf.gov

In Vivo Stable Isotope Tracing in Non-Human Animal Models with this compound

Stable isotope tracing in animal models provides insights into metabolism at the whole-organism level. nih.gov This technique allows for the study of metabolic processes in the context of a living system, offering a more comprehensive view than in vitro studies. springernature.com

Investigation of Deuterated Danthron (B1669808) Distribution and Metabolic Fate in Organisms

If this compound were administered to an animal model, researchers could track its absorption, distribution, metabolism, and excretion (ADME). sci-hub.se By analyzing tissues and biofluids at different time points, it would be possible to determine where the compound and its deuterated metabolites accumulate. This information is crucial for understanding the compound's pharmacokinetics and potential sites of action or toxicity.

Understanding Organ-Specific Biotransformation Processes via this compound Labeling

The deuterium label on this compound would be invaluable for studying how different organs metabolize the compound. By isolating metabolites from specific organs, such as the liver, kidneys, or intestine, and analyzing their isotopic composition, researchers could identify the key enzymes and pathways involved in its biotransformation in each organ. Studies on the parent compound, danthron, have indicated a complex metabolic profile in rats, with significant excretion in bile. nih.gov

Development of Targeted Analytical Assays for Endogenous Analytes Using this compound as a Tracer

Stable isotope-labeled compounds are frequently used as internal standards in quantitative analytical assays to improve accuracy and precision. researchgate.netnih.gov

In a hypothetical application, this compound could potentially serve as an internal standard for the quantification of the unlabeled danthron or structurally similar analytes in biological samples. The distinct mass of the deuterated compound allows it to be differentiated from the endogenous analyte by mass spectrometry, while its similar chemical and physical properties ensure it behaves similarly during sample preparation and analysis, thus correcting for variations in the analytical process. chemrxiv.orgnih.gov

Quantification of Danthron and its Unlabeled Metabolites in Complex Biological Samples

In systems biology and animal model research, accurately measuring the concentration of a compound and its metabolites is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. This compound serves as the gold standard for the quantification of Danthron in biological matrices such as plasma, urine, and tissue homogenates.

When analyzing samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added at a known concentration to every sample, including calibration standards, quality controls, and the unknown study samples, prior to extraction. Because this compound has nearly identical physicochemical properties to Danthron, it experiences similar behavior during every step of the analytical process—extraction, chromatography, and ionization. nih.gov Any sample-to-sample variation, such as loss during extraction or fluctuations in instrument response (matrix effects), will affect both the analyte (Danthron) and the internal standard (this compound) proportionally. fda.gov

By calculating the ratio of the mass spectrometer's response of the analyte to the response of the internal standard, analysts can correct for this variability, leading to highly precise and accurate quantification. This is particularly vital when dealing with complex biological samples where matrix components can interfere with the analysis.

Research in animal models, such as rats, has shown that Danthron undergoes a complex, dose-dependent pattern of metabolism. nih.gov Its metabolites are primarily excreted in bile and, to a lesser extent, in urine. nih.gov These metabolites are often conjugates, with studies identifying Danthron monosulfate and monoglucuronide. nih.gov When quantifying these unlabeled metabolites, this compound is indispensable. While a stable isotope-labeled version of each metabolite would be the ultimate ideal internal standard, this compound can effectively control for variability in the analytical method up to the point of metabolite formation, ensuring reliable data for pharmacokinetic modeling.

Table 1: Illustrative LC-MS/MS Parameters for Danthron Quantification

| Parameter | Analyte: Danthron | Internal Standard: this compound |

| Precursor Ion (m/z) | 241.05 | 247.09 |

| Product Ion (m/z) | 213.05 | 219.09 |

| Collision Energy (eV) | 25 | 25 |

| Retention Time (min) | 4.2 | 4.2 |

Utility of this compound in Bioanalytical Method Validation

Before a bioanalytical method can be used to analyze study samples, it must undergo a rigorous validation process to ensure it is reliable, reproducible, and fit for its intended purpose. This compound is a critical component in the validation of methods for Danthron quantification, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.gov

The use of a stable isotope-labeled internal standard like this compound is fundamental to demonstrating the following validation parameters:

Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements. During validation, quality control (QC) samples at multiple concentration levels are analyzed in replicate. By normalizing the analyte response to the this compound response, the method can achieve the high levels of accuracy and precision required, typically within ±15% (or ±20% at the lower limit of quantification). nih.gov

Selectivity and Specificity: The method must be able to unequivocally measure the analyte without interference from other components in the biological matrix. The use of this compound helps to confirm that peaks detected at the retention time of Danthron are not due to random matrix interferences, as the internal standard peak should be clean and consistent.

Matrix Effect: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate results. The matrix effect is assessed by comparing the analyte's response in an extracted blank matrix to its response in a clean solution. Because this compound is affected by matrix effects in the same way as Danthron, the ratio of their responses remains constant, thereby mitigating the impact of these effects. nih.gov

Recovery: This parameter measures the efficiency of the extraction process. The recovery of Danthron and this compound are expected to be similar, though not necessarily high, as long as they are consistent and reproducible across the concentration range.

Table 2: Example Bioanalytical Method Validation Results for Danthron using this compound

| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |

| Intra-day Precision (%CV) | 10 (LQC) | ≤15% | 4.5% |

| 100 (MQC) | ≤15% | 3.2% | |

| 800 (HQC) | ≤15% | 2.8% | |

| Intra-day Accuracy (%Bias) | 10 (LQC) | ±15% | +5.2% |

| 100 (MQC) | ±15% | -1.5% | |

| 800 (HQC) | ±15% | +2.1% | |

| Inter-day Precision (%CV) | 10 (LQC) | ≤15% | 6.8% |

| 100 (MQC) | ≤15% | 5.1% | |

| 800 (HQC) | ≤15% | 4.3% | |

| Inter-day Accuracy (%Bias) | 10 (LQC) | ±15% | +3.7% |

| 100 (MQC) | ±15% | -0.8% | |

| 800 (HQC) | ±15% | +1.9% | |

| Matrix Factor (IS Normalized) | Low and High Conc. | CV ≤15% | 7.2% |

| Recovery (% mean) | Low, Mid, High Conc. | Consistent & Precise | 85.4% |

(Note: The data in this table is illustrative and represents typical results for a validated bioanalytical method using a stable isotope-labeled internal standard.)

Computational Chemistry and Modeling of Danthron D6

Quantum Chemical Calculations for Deuterium (B1214612) Effects on Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the fundamental effects of deuterium substitution on the electronic properties of Danthron (B1669808). The primary influence of replacing protium (B1232500) (¹H) with deuterium (²H) stems from the mass difference, which significantly affects the zero-point vibrational energy (ZPVE) of C-D bonds compared to C-H bonds.

Deuterium Isotope Effects on Molecular Geometry and Vibrational Frequencies: The greater mass of deuterium results in a lower ZPVE for the C-D bond. This leads to a slightly shorter and stronger bond compared to the corresponding C-H bond. researchgate.net This phenomenon, known as the primary isotope effect, can be quantified using methods like Density Functional Theory (DFT). uclouvain.bersc.org Calculations on Danthron-d6 would be expected to show a contraction of the C-D bonds on the aromatic rings relative to the C-H bonds in unlabeled Danthron.

These changes in bond parameters directly influence the vibrational frequencies of the molecule. The stretching and bending frequencies involving deuterium are lower than those involving protium. This can be observed computationally through frequency analysis, providing a theoretical infrared (IR) spectrum that can be used to verify the position of deuteration.

Table 1: Theoretical Comparison of C-H and C-D Bond Properties in Danthron vs. This compound Note: The following data are illustrative examples based on established principles of kinetic isotope effects and are not derived from a specific experimental study on this compound.

| Parameter | Danthron (C-H) | This compound (C-D) | Expected Change |

|---|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | Decrease |

| Average Bond Length (Å) | ~1.09 Å | ~1.085 Å | Slight Decrease researchgate.net |

| Stretching Frequency (cm⁻¹) | ~3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ | Significant Decrease |

Effects on Reactivity: The increased strength of the C-D bond means that more energy is required to break it. This is the basis of the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-H bond will proceed slower if that hydrogen is replaced with deuterium. For this compound, this is particularly relevant for reactions where the rate-limiting step involves hydrogen abstraction from the aromatic ring, such as cytochrome P450 (CYP)-mediated oxidative metabolism. nih.gov Quantum chemical calculations can model the transition states of such reactions and predict a higher activation energy barrier for this compound compared to Danthron, thereby quantifying the expected reduction in reactivity at the deuterated sites.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins or DNA, at an atomistic level. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Simulating this compound in a Biological Environment: A typical MD simulation would involve placing this compound in a simulation box containing a target protein (e.g., a metabolic enzyme or a receptor) solvated with water molecules and ions to mimic physiological conditions. plos.org The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system.

Table 2: Representative Parameters for a Hypothetical MD Simulation of this compound with a Target Protein

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS, AMBER, or CHARMM nih.gov |

| Force Field | CHARMM36, AMBER ff14SB for protein; CGenFF, GAFF for ligand |

| Solvent Model | TIP3P water model in a cubic box |

| System Neutralization | Addition of counter-ions (e.g., Na⁺, Cl⁻) |

| Simulation Time | 100-500 nanoseconds (ns) |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA or MM/GBSA) nih.gov |

The primary value of MD simulations in this context is to assess the stability of the ligand-protein complex and identify key interacting residues. By comparing simulations of Danthron and this compound, one could hypothesize whether the deuteration leads to any significant changes in the dynamics or thermodynamics of binding.

In Silico Prediction of Metabolic Pathways and Degradation Products of this compound

In silico metabolism prediction tools have become indispensable in drug discovery for forecasting the metabolic fate of new chemical entities. creative-biolabs.comresearchgate.net These methods can predict sites of metabolism (SoMs) and the resulting metabolites, which is crucial for understanding the pharmacokinetic profile of a compound like this compound.

Predicting Metabolic Switching: The metabolism of anthraquinones like Danthron can involve Phase I reactions (e.g., hydroxylation by CYP enzymes) and Phase II reactions (e.g., glucuronidation or sulfation), as well as reduction by gut microbiota. news-medical.netnih.gov For Danthron, the aromatic protons are potential sites for CYP-mediated hydroxylation. In this compound, these positions are blocked by deuterium.

Computational tools, which may be ligand-based or structure-based, can predict the lability of different sites on the molecule. nih.gov By applying the kinetic isotope effect, these models would predict a significantly lower probability of metabolism at the deuterated C-D positions. nih.gov This "metabolic blocking" can cause a phenomenon known as "metabolic switching," where the metabolic machinery of the body targets other, non-deuterated sites on the molecule or shifts the balance towards alternative pathways. For this compound, this could mean an increased proportion of metabolites formed through reduction of the quinone moiety or direct conjugation of the existing hydroxyl groups.

Table 3: Predicted Metabolic Fate of Danthron vs. This compound Note: This table presents a hypothetical comparison based on established principles of metabolic prediction and isotope effects.

| Metabolic Outcome | Danthron | This compound | Rationale |

|---|---|---|---|

| Primary Site of Metabolism (SoM) | Aromatic C-H positions | Hydroxyl groups (conjugation), Carbonyl groups (reduction) | Deuteration blocks C-H oxidation due to KIE. nih.gov |

| Predicted Major Pathway | Phase I (Aromatic Hydroxylation) | Phase II (Glucuronidation/Sulfation), Reductive metabolism | Metabolic switching to pathways not involving C-D bond cleavage. |

| Predicted Metabolic Stability | Lower | Higher | Slower rate of primary oxidative metabolism. |

| Key Predicted Metabolites | Hydroxylated Danthron | Danthron-glucuronide, Danthron-sulfate, reduced Danthron (anthranol) | Formation of different primary metabolites due to pathway shift. nih.gov |

Modern prediction platforms can generate the structures of likely metabolites and rank them based on probability. univie.ac.at For this compound, these tools would likely deprioritize metabolites resulting from aromatic ring oxidation and instead highlight those from conjugation and reduction pathways, providing testable hypotheses for experimental metabolic studies.

Future Directions and Emerging Research Avenues for Danthron D6

Advancements in Isotopic Labeling Technologies for Complex Anthraquinones

The synthesis of deuterated complex molecules like Danthron (B1669808), an anthraquinone (B42736) derivative, is foundational to their use in research. Historically, the introduction of deuterium (B1214612) into organic molecules involved either direct protium-deuterium (H/D) exchange or a multi-step construction using pre-labeled reagents. researchgate.net While effective, these methods can have limitations, especially for complex structures. H/D exchange may lack selectivity under harsh conditions, and multi-step synthesis can be time-consuming and lead to the loss of the isotopic label at each stage. researchgate.net

Recent advancements are providing more efficient and precise methods for labeling complex scaffolds like anthraquinones. researchgate.net These emerging technologies are critical for producing Danthron-d6 and other deuterated anthraquinones with high isotopic purity and positional accuracy.

Key Technological Advancements:

Catalyst-Driven Isotope Exchange: Researchers have developed novel catalytic systems, such as ruthenium on carbon (Ru/C), that facilitate hydrogen isotope exchange reactions with high precision. cea.fr This approach enables the targeted deuteration of complex molecules, including those with thioether motifs, which were previously challenging to label. cea.fr Such methods offer a more direct and efficient route to compounds like this compound.

Flow Chemistry: Continuous flow processes using catalysts like Raney nickel are being developed for hydrogen isotope exchange. x-chemrx.com This technology is compatible with a broad range of nitrogen-containing heterocycles and other pharmaceutical compounds, suggesting its potential applicability to the anthraquinone core. x-chemrx.com Flow chemistry provides enhanced control over reaction conditions, improving yield and isotopic incorporation.

Late-Stage Labeling: Significant progress has been made in "late-stage" labeling, where the isotope is introduced in the final steps of a synthetic sequence. acs.org This is particularly valuable as it avoids the need to carry expensive isotopes through a lengthy multi-step synthesis. researchgate.net Techniques like visible-light-mediated aminocarbonylation are expanding the toolkit for introducing isotopic labels into complex, biologically relevant molecules. acs.org

These advancements allow for more sophisticated and controlled synthesis of deuterated compounds. For complex anthraquinones, this means greater availability of specifically labeled tracers for advanced research applications.

Table 1: Comparison of Isotopic Labeling Approaches for Complex Molecules

| Labeling Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Step-by-Step Synthesis | The molecule is constructed from smaller, pre-labeled building blocks. researchgate.net | Precise control over label position. pharmiweb.com | Time-consuming; potential for isotope loss at each step; entire sequence must be redesigned for different labeling patterns. researchgate.net |

| Protium-Deuterium (H/D) Exchange | Existing hydrogen atoms in the target molecule are exchanged for deuterium. researchgate.net | Simpler and more direct than multi-step synthesis. | Can require harsh conditions; may lead to a lack of selectivity and scrambling of the label. researchgate.net |

| Catalyst-Mediated Exchange | Uses a catalyst (e.g., Ru/C) to direct the isotope exchange to specific positions on the molecule. cea.fr | High selectivity and efficiency; enables labeling of previously difficult motifs. cea.fr | Catalyst compatibility with the target molecule's functional groups is required. |

| Continuous Flow Labeling | The labeling reaction is performed in a continuous flow reactor system. x-chemrx.com | Excellent control over reaction parameters; improved safety and scalability. | Requires specialized equipment and process optimization. |

Integration of Multi-Omics Data with this compound Tracer Studies

The true power of a tracer like this compound is realized when its journey through a biological system is contextualized with other molecular data. Multi-omics—the comprehensive analysis of the genome, transcriptome, proteome, and metabolome—provides a holistic view of cellular function. nih.gov Integrating data from this compound tracer studies with multi-omics datasets represents a significant frontier in understanding its biological interactions and effects.

When this compound is introduced into a biological system, it can be tracked using mass spectrometry. cernobioscience.comwikipedia.org This forms the basis of metabolomics and metabolic flux analysis ("fluxomics"), which measures the rates of metabolic reactions. researchgate.net By combining this tracer data with other omics layers, researchers can build a more complete picture, bridging the gap from a molecule's metabolic fate to its impact on phenotype. nih.gov

For instance, a study might involve treating cells with this compound and performing parallel analyses:

Metabolomics: To track the biotransformation of this compound into its various metabolites.

Proteomics: To quantify changes in protein expression, revealing which cellular pathways are activated or inhibited in response to the compound. researchgate.netnih.gov

Transcriptomics: To measure changes in gene expression (RNA levels), providing insight into the upstream regulatory mechanisms affected by the compound. nih.govnih.gov

This integrated approach allows researchers to connect the metabolic processing of this compound to specific changes in protein networks and gene regulation. nih.gov Such studies can uncover the mechanisms of action for parent compounds and identify novel biomarkers or therapeutic targets. nih.gov The recent development of 3D multiomics, which incorporates the spatial organization of the genome, further enhances the ability to link compound activity to gene regulation. drugdiscoverynews.com

Table 2: Potential Multi-Omics Integration with this compound Tracer Data

| Omics Layer | Type of Data Generated | Research Question Answered with this compound |

|---|---|---|

| Metabolomics (Fluxomics) | Identification and quantification of this compound and its metabolites over time. researchgate.net | What is the metabolic fate and pathway of Danthron? |

| Proteomics | Changes in the abundance of thousands of proteins in response to Danthron exposure. nih.gov | Which cellular machinery and signaling pathways does Danthron interact with or modulate? |

| Transcriptomics | Changes in the expression levels of all genes (mRNA). nih.gov | How does the cell alter its gene expression program in response to Danthron? |

| Epigenomics | Changes in DNA methylation or histone modifications. researchgate.net | Does Danthron or its metabolites induce long-term changes in gene accessibility and regulation? |

Novel Applications of Deuterated Danthron in Chemical Biology

Chemical biology utilizes chemical tools to investigate and manipulate biological systems. nih.gov Deuterated compounds like this compound are increasingly valuable tools in this field, not just as passive tracers, but as active probes with unique properties conferred by the deuterium atoms. researchgate.net

A primary application stems from the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This means that chemical reactions involving the cleavage of a C-D bond proceed more slowly. In drug metabolism, which often involves C-H bond cleavage by enzymes like the cytochrome P450 system, deuteration at a metabolic "soft spot" can significantly slow down a drug's breakdown. cdnsciencepub.comunibestpharm.com This strategy can improve a compound's metabolic stability and prolong its half-life. researchgate.netwikipedia.org Applying this concept, this compound could be used as a research tool to study metabolic pathways with a deliberately slowed-down substrate.

Further novel applications for a deuterated anthraquinone like this compound in chemical biology include:

Mechanistic Elucidation: The kinetic isotope effect can be used to determine the rate-limiting steps of enzymatic or chemical reactions, providing critical insights into reaction mechanisms. researchgate.netwikipedia.org

Stabilizing Chiral Compounds: In some molecules, deuteration can slow the rate of racemization, the process where a chirally pure compound converts into a mixture of enantiomers. This "deuterium-enabled chiral switch" can help stabilize a specific, more active form of a molecule for study. unibestpharm.com

Probing Drug-Target Interactions: Deuteration can subtly alter hydrogen bonding interactions. informaticsjournals.co.in This property could be exploited in computational and experimental studies to fine-tune the binding of Danthron to its biological targets.

Structural Biology: Techniques like Small-Angle Neutron Scattering (SANS) benefit greatly from deuteration. By selectively deuterating parts of a complex (e.g., a lipid membrane and a deuterated small molecule like this compound), researchers can use SANS to answer questions about molecular structure and flexibility that are inaccessible to other high-resolution methods. nih.gov

The use of deuterated compounds has evolved from simple tracers to sophisticated tools for manipulating and understanding biological processes. nih.govnih.gov As a deuterated anthraquinone, this compound is well-positioned to be a part of this expanding research frontier.

Table 3: Emerging Applications of Deuterated Danthron in Chemical Biology

| Application Area | Principle | Potential Research Benefit for this compound |

|---|---|---|

| Metabolic Profiling | The stronger C-D bond slows metabolism at the site of deuteration (Kinetic Isotope Effect). informaticsjournals.co.incdnsciencepub.com | Creates a more stable version of Danthron, allowing for clearer tracking of slower metabolic pathways and reducing the rate of clearance in experimental systems. |

| Mechanistic Studies | Comparing reaction rates of deuterated vs. non-deuterated versions helps identify bond-breaking steps in a reaction pathway. researchgate.netwikipedia.org | Elucidating the precise enzymatic mechanisms involved in the biotransformation of anthraquinones. |

| Structural Analysis (SANS) | Deuterium has different neutron scattering properties than hydrogen, allowing parts of a molecular complex to be highlighted. nih.gov | Investigating the interaction and location of Danthron within complex biological structures like cell membranes or protein assemblies. |

| Advanced Synthesis | Deuterated reagents can be used in multicomponent reactions (MCRs) to create diverse libraries of labeled compounds. researchgate.net | Using this compound or its precursors as building blocks to synthesize novel, deuterated chemical probes for further biological study. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products